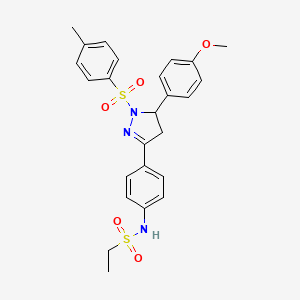

N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound belongs to the pyrazoline-sulfonamide class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and an ethanesulfonamide moiety attached to a para-substituted phenyl ring at position 2. Pyrazoline derivatives are synthesized via cyclization of chalcone precursors with hydrazine derivatives, a method widely documented for analogous compounds .

Properties

IUPAC Name |

N-[4-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-7-19(8-12-21)24-17-25(20-9-13-22(33-3)14-10-20)28(26-24)35(31,32)23-15-5-18(2)6-16-23/h5-16,25,27H,4,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOAQRGYMZKVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole core , characterized by a five-membered ring containing two nitrogen atoms, and is further substituted with a tosyl group (p-toluenesulfonyl), enhancing its reactivity and solubility. The presence of 4-methoxyphenyl and phenyl groups contributes to its unique properties, suggesting potential biological activity.

- Molecular Formula : C23H22N2O3S

- Molecular Weight : 406.5 g/mol

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its potential to inhibit enzymes involved in inflammatory pathways or cancer progression has been noted in related compounds. The binding affinity and specificity may be influenced by the substituents on the pyrazole ring.

Table 1: Summary of Biological Activities in Related Pyrazole Compounds

Case Studies

- Anti-Cancer Activity : A study investigating the anti-cancer potential of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Enzyme Inhibition : Research on related compounds indicated that pyrazole derivatives could effectively inhibit enzymes involved in inflammatory responses, showcasing their potential as therapeutic agents in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs featuring halogens (e.g., 4-chlorophenyl in , 2-fluorophenyl in ), which may alter electronic properties and binding affinities.

- Sulfonamide Diversity : Ethanesulfonamide in the target compound vs. benzenesulfonamide in impacts molecular volume and hydrogen-bonding capacity.

- Synthesis: Cyclization with hydrazine derivatives is a common approach, but reaction conditions (e.g., solvent, temperature) vary. For example, compound uses ethanol, while employs DMF for isoxazoline derivatives.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~538.6 vs. ~522 in ) may reduce solubility compared to halogenated analogs.

Q & A

Q. Q1. What are the key synthetic steps and optimization parameters for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of a pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Key steps include:

- Tosylation of the pyrazole nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Sulfonamide coupling via nucleophilic substitution, requiring precise control of temperature (0–5°C for exothermic reactions) and solvent polarity (DMF or THF) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Yield optimization relies on stoichiometric ratios (1.2–1.5 equivalents of sulfonylating agents) and inert atmospheres to prevent hydrolysis .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity issues during pyrazole ring formation be addressed?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., tosyl) at the N1 position direct cyclization to the C3 position. Substituents on the α,β-unsaturated ketone (e.g., 4-methoxyphenyl) stabilize specific tautomers .

- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to control reaction pathways. For example, ZnCl₂ enhances electrophilic character at the β-carbon, favoring C3-substitution .

- Computational modeling : DFT calculations predict transition-state energies to guide solvent selection (polar aprotic solvents like DMF stabilize charge-separated intermediates) .

Basic Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., diastereotopic protons in the 4,5-dihydropyrazole ring at δ 3.5–4.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Structural Analysis

Q. Q4. How is X-ray crystallography applied to resolve stereochemical ambiguities?

Methodological Answer:

- Data collection : High-resolution (≤1.0 Å) datasets collected at 100 K using synchrotron radiation or Mo-Kα sources. SHELXL refines structures via least-squares minimization, with anisotropic displacement parameters for non-H atoms .

- Handling twinning : For twinned crystals (common in sulfonamide derivatives), the TWIN/BASF command in SHELXL partitions overlapping reflections .

- Validation : R-factor convergence (<0.05), Fourier difference maps (<0.3 eÅ⁻³), and PLATON checks for missed symmetry .

Basic Biological Activity Screening

Q. Q5. What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases (e.g., JAK2) or cyclooxygenase-2 (COX-2), using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values calculated via nonlinear regression .

- Solubility : Kinetic solubility measured in PBS (pH 7.4) using nephelometry or LC-MS quantification .

Advanced Mechanistic Studies

Q. Q6. How can QSAR and molecular docking elucidate the compound’s mechanism of action?

Methodological Answer:

- QSAR modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., 4-methoxy vs. 4-fluoro) with bioactivity. Hydrophobic and H-bond acceptor/donor fields guide analog design .

- Docking simulations (AutoDock Vina) : Rigid/flexible docking into COX-2 (PDB: 3LN1) identifies key interactions:

- Sulfonamide oxygen H-bonds with Arg120/Arg513.

- 4-Methoxyphenyl group occupies the hydrophobic pocket .

- MD simulations (GROMACS) : 100-ns trajectories assess binding stability (RMSD <2.0 Å) and free energy (MM-PBSA) .

Data Contradiction Resolution

Q. Q7. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Orthogonal assays : Confirm COX-2 inhibition via both fluorometric (PGHS-2 assay) and ELISA-based PGE₂ quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat) to rule out false positives from prodrug activation .

- Crystallographic validation : Compare active vs. inactive analogs’ binding modes (e.g., sulfonamide orientation in COX-2) .

Advanced Crystallographic Data Handling

Q. Q8. What strategies mitigate challenges in refining low-quality diffraction data?

Methodological Answer:

- Data merging : Scale multiple datasets (HKL-3000) to improve completeness (>95%) and redundancy (>4×) .

- Hydrogen placement : SHELXL’s HFIX command assigns H-atoms geometrically, except for -OH/NH groups refined freely .

- Disorder modeling : Split occupancy refinement for flexible tosyl groups, constrained via SIMU/DELU commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.